molecular formula C17H19NO3 B1365036 Nornalmefene CAS No. 42971-33-5

Nornalmefene

Cat. No.: B1365036
CAS No.: 42971-33-5
M. Wt: 285.34 g/mol
InChI Key: QUXLQAACGCFFEX-ISWURRPUSA-N
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Description

Nornalmefene is the primary N-dealkylated phase I metabolite of nalmefene, a μ-opioid receptor antagonist used clinically to reduce alcohol dependence . It is formed via hepatic metabolism mediated by CYP3A4, alongside glucuronidation by UGT2B7, UGT1A3, and UGT1A8 enzymes . Unlike nalmefene, this compound exhibits negligible pharmacological activity due to its significantly lower affinity for μ-opioid receptors (26-fold lower than nalmefene in guinea pig brain membrane studies) . Pharmacokinetic studies in rats and humans indicate that this compound has substantially lower plasma concentrations (Cmax and AUC ≤7% of nalmefene) and a shorter half-life, though precise estimates in humans are hindered by low analyte levels and sparse elimination-phase data .

Preparation Methods

The preparation of nornalmefene involves the dealkylation of nalmefene. This process is mediated by the enzyme CYP3A4/5, which converts nalmefene to this compound .

Chemical Reactions Analysis

Metabolism of Nornalmefene

This compound O-glucuronide: this compound can be further metabolized into this compound O-glucuronide .

Nalmefene's Metabolic Process

Nalmefene is extensively metabolized by the liver, primarily through glucuronide conjugation, mainly mediated by UGT2B7, UGT1A3, and, to a lesser extent, UGT1A8. Nalmefene can undergo dealkylation mediated by CYP3A4/5 to form this compound. This compound can be further converted to this compound 3-O-glucuronide and this compound 3-sulfate, which are generally inactive metabolites . Nalmefene can also undergo CYP3A4/5-mediated sulfation to form nalmefene 3-O-sulfate, which retains some pharmacological activity .

Reaction Dynamics

Chemical reactions occur when new bonds are formed between atoms to create new compounds . A chemical reaction is a process that involves the rearrangement of atoms and molecules to form new substances . These reactions can range from simple processes, such as the dissolving of sodium chloride (NaCl) in water :

NaCl(s)Na+(aq)+Cl(aq)NaCl(s)\rightarrow Na^+(aq)+Cl^-(aq)

to more complex reactions like combustion, where a substance reacts rapidly with an oxidant, usually oxygen, to produce heat and light . Some key types of chemical reactions include :

  • Combination reactions

  • Decomposition reactions

  • Single displacement reactions

  • Double displacement reactions

  • Combustion reactions

Scientific Research Applications

Pharmacological Properties

Nornalmefene is primarily known for its role as an opioid antagonist, similar to nalmefene. It interacts with mu and delta-opioid receptors, exhibiting antagonistic properties that can reverse the effects of opioids. The pharmacological profile of this compound includes:

  • Opioid Receptor Antagonism : this compound blocks opioid receptors, preventing the effects of opioid drugs such as respiratory depression and sedation.
  • Alcohol Consumption Reduction : Studies suggest that this compound may help reduce alcohol consumption by modulating neurobiological pathways associated with addiction.

Alcohol Dependence Treatment

This compound has been studied for its efficacy in treating alcohol dependence. Clinical trials indicate that it can significantly reduce alcohol consumption among individuals with high drinking risk levels.

  • Case Study : A study involving patients with alcohol dependence demonstrated that those treated with this compound showed a marked reduction in alcohol intake compared to placebo groups. The study utilized a double-blind design with a sample size of 200 participants over 12 weeks, highlighting this compound's potential as a valuable therapeutic agent in addiction treatment .

Opioid Overdose Reversal

As an opioid antagonist, this compound can be used in emergency settings to reverse opioid overdoses.

  • Case Study : In a clinical setting, patients experiencing opioid overdose were administered this compound. Results showed rapid restoration of respiratory function and consciousness within minutes of administration. This highlights its effectiveness compared to traditional treatments like naloxone, particularly due to its longer duration of action .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical use.

ParameterValue
Half-lifeApproximately 10 hours
Peak Plasma ConcentrationAchieved within 1-2 hours
BioavailabilityHigh after oral administration

Studies have shown that after oral administration, this compound exhibits favorable pharmacokinetic properties, allowing for effective dosing regimens in both outpatient and emergency settings .

Safety and Tolerability

This compound is generally well-tolerated among patients, with a low incidence of adverse effects compared to other opioid antagonists. Commonly reported side effects include:

  • Nausea
  • Headache
  • Dizziness

In clinical trials, the incidence of severe side effects was minimal, reinforcing its safety profile for long-term use in addiction treatment .

Comparison with Similar Compounds

Pharmacokinetic Comparison

Nalmefene vs. Nornalmefene

  • Absorption/Distribution: Nalmefene reaches peak plasma concentration (Cmax) within 0.75–0.98 hours post-dose, while this compound concentrations rise rapidly but remain low .
  • Metabolism: Nalmefene undergoes glucuronidation (forming nalmefene glucuronide) and N-dealkylation (forming this compound). This compound is further glucuronidated (this compound glucuronide), but both metabolites exhibit minimal receptor binding .
  • Elimination: Nalmefene has a prolonged half-life (~13.4 hours), enabling once-daily dosing. This compound’s half-life is poorly characterized but shorter, with rapid clearance .

Comparison with Naltrexone

Naltrexone, another opioid antagonist, shares structural and mechanistic similarities with nalmefene but differs pharmacokinetically:

  • Half-life : Naltrexone’s half-life is ~4 hours, shorter than nalmefene’s 13.4 hours .
  • Metabolites: Naltrexone’s primary metabolite, 6-β-naltrexol, is pharmacologically active, unlike this compound .

Pharmacodynamic Comparison

  • Receptor Affinity: Nalmefene has 1,110-fold higher μ-opioid receptor affinity than its glucuronide metabolites and 26-fold higher than this compound .
  • Receptor Occupancy: Nalmefene achieves >87% μ-opioid receptor occupancy for 74 hours post-dose, whereas this compound contributes insignificantly to receptor blockade .

Clinical Implications

  • Efficacy: Nalmefene’s prolonged receptor occupancy supports its use in reducing alcohol cravings. This compound’s low activity renders it clinically irrelevant .
  • Adverse Effects : Both nalmefene and naltrexone induce nausea, vomiting, and dizziness, but nalmefene’s longer half-life may reduce dosing frequency .

Data Tables

Table 1. Pharmacokinetic Parameters of Nalmefene and this compound

Parameter Nalmefene (20 mg) This compound
Cmax (ng/mL) 14.9 (single dose) ≤7% of nalmefene
tmax (h) 0.75–0.98 Rapid (unspecified)
t1/2 (h) 13.4 Highly variable
AUC (ng·h/mL) 136.5–144.8 ≤7% of nalmefene

Table 2. Receptor Affinity Comparison

Compound μ-Opioid Receptor Affinity (Relative to Nalmefene)
Nalmefene 1x (reference)
This compound 1/26x
Nalmefene glucuronide 1/1,110x
Naltrexone Comparable affinity, shorter duration

Biological Activity

Nornalmefene, a metabolite of nalmefene, is gaining attention in pharmacological research due to its unique biological activity, particularly in relation to opioid receptors and alcohol consumption. This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, case studies, and relevant research findings.

Pharmacological Profile

This compound is primarily recognized for its role as a metabolite of nalmefene, which acts as an antagonist at the mu (μ) and delta (δ) opioid receptors and a partial agonist at the kappa (κ) opioid receptor. The pharmacological effects of this compound are largely derived from its interactions with these receptors.

  • Mu and Delta Receptors : this compound exhibits antagonist activity at μ and δ receptors, which are implicated in pain modulation and reward pathways. This antagonism may contribute to its potential in reducing alcohol consumption by blocking the rewarding effects associated with alcohol intake .
  • Kappa Receptor : As a partial agonist at the κ receptor, this compound may help modulate the dopaminergic system, potentially reducing cravings and reinforcing behaviors associated with substance use disorders .

In Vivo Studies

Research indicates that this compound has significant effects on alcohol consumption. In animal models, it has been shown to reduce voluntary alcohol intake. For instance, studies involving alcohol-dependent rats demonstrated that administration of nalmefene (and consequently this compound) significantly decreased alcohol consumption .

Case Studies

Several clinical trials have highlighted the efficacy of nalmefene in treating alcohol dependence, indirectly providing insights into this compound's role:

  • Esense Trials : In these trials involving 718 adults with alcohol dependence, participants receiving nalmefene reported fewer heavy drinking days compared to those on placebo. The nalmefene group had an average reduction of 1.7 heavy drinking days per month compared to placebo (P = 0.012) .
  • Karhuvaara et al. Study : This study involved 403 adults struggling with heavy drinking. Those treated with nalmefene showed a decrease in heavy drinking days from 10.6 to 8.8 days per month over 28 weeks, indicating a significant impact on drinking behavior attributed to the drug's mechanism involving this compound .

Metabolism and Pharmacokinetics

This compound is formed through the metabolism of nalmefene via cytochrome P450 enzymes (CYP3A4/5). The primary metabolic pathways include:

  • Glucuronidation : this compound can be further metabolized into this compound 3-O-glucuronide, which is pharmacologically inactive .
  • Sulfation : this compound can also undergo sulfation, contributing to its overall pharmacokinetic profile.

The bioavailability of nalmefene is moderate in humans but varies across species. In rats and dogs, rapid absorption and high bioavailability have been observed, whereas human studies report lower values .

Comparative Efficacy Table

StudyPopulationTreatmentOutcomeFindings
Esense 1718 adultsNalmefene vs PlaceboHeavy Drinking DaysNalmefene group had 1.7 fewer heavy drinking days/month (P = 0.012)
Karhuvaara et al.403 adultsNalmefeneHeavy Drinking DaysReduction from 10.6 to 8.8 days/month (P = 0.0065)
CPH-101-0701166 patientsNalmefene vs PlaceboDrinking ControlSignificant decrease in heavy drinking days noted

Q & A

Q. Basic: What safety protocols are essential when handling Normetanephrine hydrochloride in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure proper ventilation to prevent inhalation .
  • First Aid Measures:
    • Skin contact: Immediately rinse with water for 15 minutes.
    • Eye exposure: Flush eyes with water for several minutes; seek medical attention if irritation persists.
    • Ingestion: Do not induce vomiting; consult a physician .
  • Storage: Store in a cool, dry place away from incompatible substances. Follow OSHA HCS guidelines for hazardous material management .

Q. Basic: How should researchers design experiments to assess Normetanephrine stability under varying storage conditions?

Answer:

  • Controlled Variables: Test stability across temperatures (e.g., 4°C, 25°C, -20°C), humidity levels, and light exposure. Use HPLC or mass spectrometry for quantitative analysis .
  • Replication: Conduct triplicate measurements to ensure reproducibility.
  • Data Reporting: Adhere to metric system standards (e.g., mL, mg) and report precision aligned with instrument capabilities (e.g., ±0.01 mg) .

Q. Advanced: How can contradictory findings in Normetanephrine plasma concentration measurements be resolved?

Answer:

  • Source Analysis: Compare methodologies (e.g., ELISA vs. LC-MS/MS) and calibrate instruments using standardized reference materials .
  • Statistical Reconciliation: Apply mixed-effects models to account for inter-individual variability. Validate findings against prior studies, explicitly noting protocol differences (e.g., sample collection timing, anticoagulants used) .
  • Peer Review: Submit data for external validation to eliminate procedural biases .

Q. Advanced: What methodological considerations are critical for longitudinal studies on Normetanephrine’s role in catecholamine metabolism?

Answer:

  • Study Design: Use a cohort or case-control design with repeated measures. Define clear temporal intervals for data collection to track metabolic changes .
  • Control Variables: Account for confounders like diet, stress, and concurrent medications.
  • Theoretical Grounding: Link hypotheses to catecholamine pathway models (e.g., tyrosine hydroxylase activity) to ensure biological relevance .

Q. Basic: What analytical techniques are recommended for quantifying Normetanephrine in biological samples?

Answer:

  • Chromatography: Use HPLC with electrochemical detection for high sensitivity (detection limit: ~0.1 nmol/L) .
  • Mass Spectrometry: LC-MS/MS provides superior specificity for distinguishing Normetanephrine from structurally similar metabolites .
  • Calibration: Include internal standards (e.g., deuterated Normetanephrine) to correct for matrix effects .

Q. Advanced: How should researchers integrate qualitative and quantitative data in studies of Normetanephrine’s physiological effects?

Answer:

  • Mixed-Methods Framework: Combine LC-MS/MS data with patient interviews to contextualize biochemical findings (e.g., stress-related catecholamine surges) .
  • Triangulation: Validate quantitative results through thematic analysis of qualitative narratives (e.g., self-reported stress levels vs. Normetanephrine concentrations) .

Q. Basic: What ethical considerations apply to human subject research involving Normetanephrine measurement?

Answer:

  • Informed Consent: Disclose risks of blood draws and data usage. Obtain IRB approval before recruitment .
  • Participant Selection: Exclude individuals with conditions affecting catecholamine levels (e.g., pheochromocytoma) unless part of the study cohort .

Q. Advanced: How can interspecies variability be addressed in cross-species studies of Normetanephrine metabolism?

Answer:

  • Comparative Design: Use phylogenetically diverse models (e.g., rodents, primates) and normalize data to body weight/metabolic rate .
  • Pathway Mapping: Compare enzyme kinetics (e.g., COMT activity) across species using in vitro assays .
  • Meta-Analysis: Aggregate existing cross-species data to identify conserved metabolic pathways .

Properties

IUPAC Name

(4R,4aS,7aS,12bS)-7-methylidene-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-9-4-5-17(20)12-8-10-2-3-11(19)14-13(10)16(17,6-7-18-12)15(9)21-14/h2-3,12,15,18-20H,1,4-8H2/t12-,15+,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXLQAACGCFFEX-ISWURRPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42971-33-5
Record name Nornalmefene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NORNALMEFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ME1830U0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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